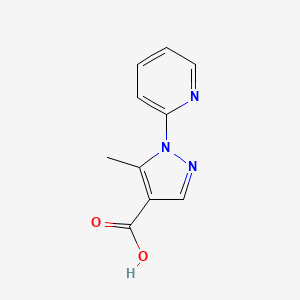

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEIZYGGTNLXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588340 | |

| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241798-60-7 | |

| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The guide details a robust and well-established three-step synthetic pathway, commencing with the preparation of key precursors, followed by a classical Knorr pyrazole synthesis, and culminating in the hydrolysis of the resulting ester to the target carboxylic acid. Each step is elucidated with detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure a successful and reproducible synthesis. This document is intended to serve as a practical resource, grounded in scientific principles and field-proven methodologies, to enable the efficient and safe laboratory-scale production of this valuable compound.

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of a pyrazole nucleus into molecular scaffolds has led to the development of numerous clinically successful drugs. 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, in particular, has emerged as a versatile building block in drug discovery programs, with its derivatives showing promise as potent inhibitors of various enzymes and receptors. The unique structural arrangement of the pyridinyl and pyrazole rings, coupled with the carboxylic acid functionality, provides a rich platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

This guide presents a detailed and practical approach to the synthesis of this important molecule, with a focus on providing not just the "how" but also the "why" behind the chosen synthetic strategy and experimental conditions. By understanding the underlying chemical principles, researchers can troubleshoot potential issues and adapt the methodology to their specific needs.

Overall Synthetic Strategy

The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a three-step sequence, as illustrated in the workflow diagram below. The key transformations involve:

-

Synthesis of 2-Hydrazinylpyridine: The journey begins with the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate to furnish the essential hydrazine precursor.

-

Knorr Pyrazole Synthesis: The core pyrazole ring is constructed via the condensation of 2-hydrazinylpyridine with a suitable 1,3-dicarbonyl compound, in this case, ethyl 2-formyl-3-oxobutanoate. This reaction proceeds through a classic Knorr pyrazole synthesis mechanism to yield the intermediate, ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

-

Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the desired carboxylic acid under basic conditions.

Caption: Overall synthetic workflow for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Hydrazinylpyridine

Principle: This reaction is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride from the electron-deficient pyridine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution. An excess of hydrazine hydrate is often used to act as both the nucleophile and the solvent, driving the reaction to completion.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropyridine | 113.55 | 20.0 g | 0.176 |

| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 200 mL | ~4.0 |

| Deionized Water | 18.02 | 200 mL | - |

| Ethyl Acetate | 88.11 | 5 x 500 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20.0 g, 0.176 mol) and hydrazine hydrate (200 mL).

-

Heat the reaction mixture to 100°C and stir vigorously for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).

-

After completion of the reaction (disappearance of the 2-chloropyridine spot on TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with deionized water (200 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 500 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-hydrazinylpyridine as a red oil (yield: ~15.0 g, 78%).[1]

Characterization (¹H NMR, 300 MHz, CDCl₃): δ 8.14 (d, J = 3 Hz, 1H, Ar-H), 7.51-7.45 (m, 1H, Ar-H), 6.71-6.66 (m, 2H, Ar-H), 5.78 (br s, 1H, -NH), 3.81 (br s, 2H, -NH₂).[1]

Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[2][3] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[4][5][6] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[3]

Part 2: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Principle: This step is a classic Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of a catalytic amount of acid, such as acetic acid, facilitates the initial condensation step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydrazinylpyridine | 109.13 | 1.09 g | 0.010 |

| Ethyl 2-formyl-3-oxobutanoate | 158.15 | 1.58 g | 0.010 |

| Ethanol | 46.07 | 20 mL | - |

| Glacial Acetic Acid | 60.05 | 3-4 drops | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-hydrazinylpyridine (1.09 g, 0.010 mol) and ethyl 2-formyl-3-oxobutanoate (1.58 g, 0.010 mol) in ethanol (20 mL).

-

Add 3-4 drops of glacial acetic acid to the solution.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add deionized water to the stirred solution until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a crystalline solid.

Part 3: Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Principle: The final step is a straightforward saponification of the ethyl ester to the corresponding carboxylic acid. This is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | 231.24 | 2.31 g | 0.010 |

| Sodium Hydroxide | 40.00 | 0.80 g | 0.020 |

| Ethanol | 46.07 | 20 mL | - |

| Deionized Water | 18.02 | 10 mL | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, suspend ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (2.31 g, 0.010 mol) in a mixture of ethanol (20 mL) and deionized water (10 mL).

-

Add sodium hydroxide (0.80 g, 0.020 mol) to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

-

Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven to yield 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Characterization of the Final Product

The identity and purity of the synthesized 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the pyrazole proton, and the protons of the pyridinyl ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole and pyridine rings, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (203.20 g/mol ).

Applications and Future Directions

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have garnered significant attention in the field of drug discovery. They have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Certain derivatives have shown potent anti-proliferative activity against various cancer cell lines.[9]

-

Antibacterial Agents: The pyrazole scaffold is a key component in the development of new antibacterial agents to combat drug-resistant bacteria.[10]

-

Enzyme Inhibitors: The structural features of this molecule make it an attractive scaffold for the design of inhibitors for enzymes such as kinases and proteases, which are implicated in numerous diseases.

The synthetic route detailed in this guide provides a reliable and efficient means of accessing this valuable compound, thereby facilitating further research into its biological activities and potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely produce this important heterocyclic compound in a laboratory setting. The versatility of this molecule as a building block in medicinal chemistry underscores the importance of robust and well-documented synthetic procedures. It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of drug discovery and development.

References

- 1. gauthmath.com [gauthmath.com]

- 2. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. The Claisen condensation reaction between ethyl formate and ethyl acetate.. [askfilo.com]

- 4. askthenerd.com [askthenerd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR spectrum [chemicalbook.com]

- 9. sciencescholar.us [sciencescholar.us]

- 10. pubs.acs.org [pubs.acs.org]

chemical properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This molecule is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. By integrating a substituted pyrazole core with a pyridine moiety and a carboxylic acid handle, it offers a unique combination of structural features for creating diverse and potentially bioactive compounds. This document details exemplary synthetic protocols, analytical characterization workflows, and potential derivatization pathways, grounding all technical discussions in established chemical principles and field-proven methodologies.

Introduction to the Pyrazole Scaffold

The Significance of Pyrazoles in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry due to its versatile chemical nature and its presence in numerous approved therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

One of the key advantages of the pyrazole fragment is its utility as a bioisostere for other aromatic systems like benzene or pyridine. Replacing a phenyl ring with a pyrazole can lead to significant improvements in physicochemical properties, such as enhanced aqueous solubility and modified lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile.[4] Furthermore, the pyrazole N-1 nitrogen is similar to that of pyrrole, while the N-2 nitrogen behaves more like the nitrogen in pyridine, offering multiple points for interaction and substitution.[4]

Structural Features of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

This compound, with a molecular formula of C10H9N3O2 and a molecular weight of approximately 203.20 g/mol , is comprised of three key functional components:[5]

-

A Pyrazole Core: A 1,5-disubstituted pyrazole ring provides a stable, aromatic scaffold. The methyl group at the 5-position influences the electronic properties and steric profile of the ring.

-

A Pyridin-2-yl Substituent: Attached at the N-1 position of the pyrazole, the pyridine ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt formation. This moiety significantly impacts the molecule's overall polarity, solubility, and potential for metal coordination.

-

A Carboxylic Acid Group: Located at the 4-position, this functional group is a versatile handle for chemical modification. It is acidic, allowing for salt formation, and can be readily converted into a wide range of derivatives, such as esters, amides, and acid halides, making it an ideal attachment point for exploring structure-activity relationships (SAR).

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is presented below. These values are essential for experimental design, including solvent selection, reaction monitoring, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | - |

| CAS Number | 241798-60-7 | [6] |

| Molecular Formula | C10H9N3O2 | [5] |

| Molecular Weight | 203.20 g/mol | [5] |

| Monoisotopic Mass | 203.06947 Da | [7] |

| Predicted XlogP | 0.7 | [7] |

| Predicted pKa (Acidic) | ~4-5 | Inferred from[8] |

| Predicted pKa (Basic) | ~2-3 (Pyridine N) | Inferred from[4][8] |

| Physical Form | Solid (Typical for similar compounds) | - |

Synthesis and Purification

Retrosynthetic Analysis and Common Synthetic Routes

The synthesis of 1,4,5-trisubstituted pyrazoles is a well-established area of organic chemistry. The most common and robust approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, the key disconnection is across the pyrazole ring, leading to 2-hydrazinopyridine and a derivative of ethyl 2-formyl-3-oxobutanoate (a β-ketoester equivalent).

This strategy is highly effective because it allows for the modular construction of the pyrazole core, where different hydrazines and dicarbonyl compounds can be used to generate a library of analogues.

Exemplary Synthetic Protocol: Cyclocondensation

This protocol describes a representative two-step synthesis starting from commercially available reagents. The causality behind this choice is its reliability and high-yield potential, based on analogous syntheses of related pyrazole carboxylic acids.[9][10]

Step 1: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

-

To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add ethyl 2-ethoxymethyleneacetoacetate (1.05 eq).

-

Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq), to facilitate the initial condensation and subsequent cyclization. The acid protonates the ethoxy group, making it a better leaving group.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting crude ester can often be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.[11]

-

Heat the mixture to reflux for 2-4 hours. The saponification progress can be monitored by TLC.

-

After cooling the reaction to room temperature, carefully acidify the mixture with a mineral acid (e.g., 2N HCl) to a pH of approximately 4-5. The choice to acidify is critical to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate.

-

Collect the resulting solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Synthetic and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Expected signals would include a singlet for the C5-methyl group (around 2.5 ppm), a singlet for the pyrazole C3-proton, and a set of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the four protons of the pyridin-2-yl group. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show distinct signals for all 10 carbon atoms, including the methyl carbon, the pyrazole ring carbons, the pyridine ring carbons, and the highly deshielded carbonyl carbon of the carboxylic acid (typically >160 ppm).

-

2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for confirming the regiochemistry of the substituents. For instance, an HMBC experiment would show a 3-bond correlation between the protons on the pyridine ring closest to the pyrazole and the pyrazole ring carbons, confirming the N-1 linkage.[10] A NOESY experiment could show through-space correlation between the pyrazole C3-proton and the nearest proton on the pyridine ring.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

A very broad absorption band is expected from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

-

A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the aromatic pyrazole and pyridine rings.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured monoisotopic mass should match the calculated value (203.06947 for [M+H]⁺, C10H10N3O2⁺) within a very small tolerance (e.g., < 5 ppm), providing definitive confirmation of the molecular formula.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation and validation.

Chemical Reactivity and Derivatization

The molecule's utility as a building block stems from its predictable reactivity at several key sites.

Acidity and Basicity

-

Carboxylic Acid (Acidic): The carboxylic acid group is the primary acidic site, with an estimated pKa of around 4-5. It will readily deprotonate in the presence of a base to form a carboxylate salt.

-

Pyridine Nitrogen (Basic): The nitrogen atom of the pyridine ring is basic, with a pKa of its conjugate acid estimated to be around 2-3. It can be protonated by strong acids.

-

Pyrazole Nitrogens (Weakly Basic): The N-2 of the pyrazole ring is very weakly basic (pKa of conjugate acid < 2.5), making it less reactive than the pyridine nitrogen under most conditions.[4]

Reactions of the Carboxylic Acid Group

The carboxylic acid is the most versatile handle for derivatization, enabling the synthesis of large compound libraries for SAR studies.

Exemplary Protocol: Amide Coupling

-

Suspend 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt or DMAP (catalytic). These reagents convert the carboxylic acid into a more reactive activated ester in situ.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq) to neutralize the acid formed during the reaction.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, the reaction can be worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification via column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not just a single compound but a platform for innovation. Its structural motifs are found in molecules targeting a range of diseases.

-

Scaffold for Library Synthesis: The ease of derivatization at the carboxylic acid position makes it an ideal starting material for creating focused libraries of amides and esters. These libraries can be screened against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment. Its ability to form multiple hydrogen bonds and engage in aromatic interactions makes it a promising starting point for growing more potent lead compounds.

-

Intermediate for Complex Synthesis: It serves as a key intermediate for the synthesis of more complex pharmaceutical agents, where the pyrazole-pyridine core is a required pharmacophore. Derivatives of pyrazole carboxylic acids are explored as inhibitors of various enzymes and as potential therapeutics for inflammation and cancer.[1][2]

Conclusion

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a well-defined heterocyclic compound with a rich chemical profile. Its predictable synthesis, robust characterization profile, and versatile reactivity make it an exceptionally valuable tool for researchers and scientists in the field of drug development. By understanding its core properties as detailed in this guide, chemists can effectively leverage this building block to design and create novel molecules with therapeutic potential.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. scbt.com [scbt.com]

- 6. 241798-60-7|5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 5-methyl-1-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Molecules containing pyrazole and pyridine scaffolds are of particular interest due to their prevalence in biologically active agents. The subject of this guide, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, represents a prototypical structure whose precise atomic arrangement dictates its physicochemical properties and potential therapeutic applications. Mischaracterization is not a trivial error; it can invalidate extensive biological screening, compromise intellectual property, and lead to significant financial and temporal losses.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the fundamental molecular formula and the presence of key functional groups must be established. This initial phase utilizes high-resolution mass spectrometry and infrared spectroscopy to provide the foundational data upon which the detailed structural argument is built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most critical question is, "What is the elemental composition?" HRMS provides this answer with exceptional accuracy, distinguishing our target from potential isomers or unexpected reaction byproducts. We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the pyridine and pyrazole rings are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

-

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure mass accuracy below 5 ppm.

Trustworthiness (Self-Validation): The calculated exact mass for the protonated molecule, C₁₀H₁₀N₃O₂⁺ ([M+H]⁺), is 204.0768. The experimentally observed m/z value must align with this calculated mass within a narrow tolerance (e.g., ±0.001 Da), providing high confidence in the elemental formula.

Data Presentation: HRMS Results

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Calculated [M+H]⁺ | 204.0768 m/z |

| Observed [M+H]⁺ | ~204.0768 ± 0.001 m/z |

This result immediately confirms the molecular formula, a crucial first step in the elucidation process[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: With the elemental formula in hand, FT-IR spectroscopy serves as a rapid and definitive method to confirm the presence of key functional groups. For this molecule, we are primarily looking for evidence of the carboxylic acid and the aromatic systems. The carboxylic acid functionality presents a uniquely characteristic set of absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

-

Pressure Application: The anvil is lowered to ensure firm contact between the sample and the crystal.

-

Spectral Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Trustworthiness (Self-Validation): The presence of a very broad O-H stretching band, a sharp C=O stretching band, and multiple bands in the aromatic region provides a spectral fingerprint that is highly consistent with the proposed structure. The absence of these bands would immediately invalidate the hypothesis.

Data Presentation: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the -COOH group, broadened due to hydrogen bonding[2][3]. |

| ~1710-1680 | C=O stretch | Carboxylic Acid | Strong, sharp absorption confirming the carbonyl of the acid[4]. |

| ~1600-1450 | C=C and C=N stretches | Aromatic Rings | Multiple bands indicating the pyridine and pyrazole rings. |

| ~1320-1210 | C-O stretch | Carboxylic Acid | Confirms the carbon-oxygen single bond of the acid[4]. |

| ~900 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Often present and characteristic of a hydrogen-bonded dimer structure[4]. |

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation, providing unambiguous evidence of the atomic framework. By analyzing the chemical environment and connectivity of every proton and carbon atom, we can piece together the molecular puzzle with certainty. For this guide, we assume the use of a 400 MHz or higher field NMR spectrometer.

Mandatory Visualization: The Target Molecule

Caption: Structure of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR reveals the number of distinct proton types, their electronic environment (chemical shift), their population (integration), and their neighboring protons (multiplicity). The spectrum is predicted to be highly informative, with distinct regions for the acidic proton, the aromatic protons, and the aliphatic methyl protons. The choice of solvent is critical; DMSO-d₆ is ideal as it solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Record the spectrum on a 400 MHz spectrometer.

-

Key Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-14 ppm

-

-

D₂O Exchange: After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the acidic -COOH proton will disappear, confirming its identity[3].

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~12.5-13.0 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and its signal is often broad. Disappears upon D₂O exchange. |

| ~8.60 | Doublet of Doublets | 1H | H-6' (Pyridine) | Adjacent to the pyridine nitrogen (deshielded) and coupled to H-5' and H-4'. |

| ~8.10 | Singlet | 1H | H-3 (Pyrazole) | The sole proton on the pyrazole ring, appears as a sharp singlet. |

| ~8.00 | Triplet of Doublets | 1H | H-4' (Pyridine) | Coupled to H-3', H-5', and H-6'. |

| ~7.85 | Doublet | 1H | H-3' (Pyridine) | Coupled to H-4'. Positioned ortho to the point of attachment to the pyrazole ring. |

| ~7.40 | Triplet | 1H | H-5' (Pyridine) | Coupled to H-4' and H-6'. |

| ~2.60 | Singlet | 3H | CH₃ | Aliphatic methyl protons attached to the pyrazole ring, appearing as a singlet with no adjacent protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment. A proton-decoupled experiment is standard, where each unique carbon appears as a singlet. This spectrum is crucial for confirming the total number of carbons and identifying the carbonyl carbon.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.

-

Data Acquisition: Record a proton-decoupled spectrum on the same spectrometer (operating at ~100 MHz for ¹³C).

-

Key Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~165 | C=O (COOH) | Carbonyl carbons are highly deshielded and appear far downfield[3]. |

| ~150 | C-2' (Pyridine) | Carbon attached to two nitrogen atoms (pyrazole N1 and pyridine N'). |

| ~148 | C-6' (Pyridine) | Aromatic carbon adjacent to the pyridine nitrogen. |

| ~142 | C-5 (Pyrazole) | Carbon bearing the methyl group. |

| ~140 | C-3 (Pyrazole) | Carbon bearing the pyrazole proton. |

| ~139 | C-4' (Pyridine) | Aromatic CH carbon. |

| ~125 | C-3' (Pyridine) | Aromatic CH carbon. |

| ~123 | C-5' (Pyridine) | Aromatic CH carbon. |

| ~110 | C-4 (Pyrazole) | Carbon bearing the carboxylic acid group. |

| ~14 | CH₃ | Aliphatic methyl carbon, appears significantly upfield. |

Integrated Elucidation Workflow: From Formula to Final Structure

The true power of this analytical approach lies in the integration of all data streams. No single technique provides the complete picture, but together they build an unassailable case for the proposed structure.

Mandatory Visualization: The Elucidation Workflow

Caption: Logical workflow for the structural elucidation of the target molecule.

Authoritative Grounding & Synthesis:

-

Start with HRMS: The process begins with HRMS, which provides the high-accuracy molecular formula C₁₀H₉N₃O₂. This is the cornerstone of the investigation.

-

Confirm Functional Groups with FT-IR: The IR spectrum validates this formula by confirming the presence of the expected carboxylic acid and aromatic ring functionalities.

-

Map the Skeleton with NMR:

-

The ¹³C NMR spectrum shows 10 distinct signals, matching the carbon count from the molecular formula and confirming the presence of one carbonyl, eight sp² (aromatic), and one sp³ (methyl) carbon.

-

The ¹H NMR spectrum provides the definitive connectivity. The integration adds up to 9 protons, as expected. The singlet at ~2.60 ppm is unequivocally the methyl group. The downfield broad singlet that vanishes with D₂O is the carboxylic acid proton. The remaining five signals in the aromatic region (four for pyridine, one for pyrazole) have specific chemical shifts and coupling patterns that allow for precise assignment. The distinct patterns of the four pyridine protons confirm a 1,2-disubstituted (ortho) pyridine ring.

-

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]

-

Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020, August 23). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

NPTEL. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1263214-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1263214-74-9), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While experimental spectra for this specific molecule are not publicly available, this document, authored from the perspective of a Senior Application Scientist, offers a robust, predictive guide based on the known chemical structure and established principles of spectroscopic analysis for its constituent functional groups. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational resource for researchers working with this or structurally related molecules.

Introduction and Molecular Structure

5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is a multifaceted molecule featuring a pyrazole-carboxylic acid core linked to a 2-oxopyridine moiety via a methylene bridge. The molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 233.23 g/mol . Understanding the interplay of these structural components is paramount to interpreting its spectroscopic behavior.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The carboxylic acid and methyl groups on this ring will exhibit characteristic spectroscopic signatures. The 2-oxopyridine (or pyridinone) ring is a six-membered heterocyclic system with a carbonyl group, which will be a key feature in the IR spectrum. The methylene linker provides flexibility and its protons will be identifiable in the ¹H NMR spectrum.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the anticipated chemical shifts (δ) for the protons and carbons of the target molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |

| Pyridinone-H (C3') | 7.4 - 7.6 | Doublet of doublets | 1H | Coupled to H4' and H5'. |

| Pyridinone-H (C5') | 7.2 - 7.4 | Doublet of doublets | 1H | Coupled to H4' and H6'. |

| Pyrazole-H (C4) | 6.5 - 6.7 | Singlet | 1H | Aromatic proton on the pyrazole ring. |

| Pyridinone-H (C4') | 6.2 - 6.4 | Triplet | 1H | Coupled to H3' and H5'. |

| Pyridinone-H (C6') | 6.1 - 6.3 | Doublet | 1H | Coupled to H5'. |

| Methylene (-CH₂-) | 5.3 - 5.5 | Singlet | 2H | Protons on the linker between the two ring systems. |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H | Protons of the methyl group on the pyrazole ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 165 - 175 | Carbonyl carbon of the carboxylic acid. |

| Pyridinone C=O (C2') | 160 - 165 | Carbonyl carbon of the 2-oxopyridine ring. |

| Pyrazole-C (C5) | 148 - 152 | Aromatic carbon attached to the methyl group. |

| Pyrazole-C (C3) | 140 - 145 | Aromatic carbon attached to the carboxylic acid. |

| Pyridinone-C (C6') | 138 - 142 | Aromatic carbon adjacent to the nitrogen in the pyridinone ring. |

| Pyridinone-C (C4') | 130 - 135 | Aromatic carbon in the pyridinone ring. |

| Pyridinone-C (C5') | 120 - 125 | Aromatic carbon in the pyridinone ring. |

| Pyrazole-C (C4) | 110 - 115 | Aromatic carbon in the pyrazole ring. |

| Pyridinone-C (C3') | 105 - 110 | Aromatic carbon in the pyridinone ring. |

| Methylene (-CH₂-) | 50 - 55 | Carbon of the linker between the two ring systems. |

| Methyl (-CH₃) | 12 - 15 | Carbon of the methyl group. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR data for this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can help in observing the exchangeable acid proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for confirming the connectivity between the pyrazole, methylene bridge, and pyridinone moieties.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR-based structural elucidation.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is expected to be rich with characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | The broadness is due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H stretching vibrations of the pyrazole and pyridinone rings. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | C-H stretching of the methyl and methylene groups. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong | Carbonyl stretch of the carboxylic acid. |

| C=O Stretch (Amide - Pyridinone) | 1680 - 1640 | Strong | Carbonyl stretch of the 2-oxopyridine ring. |

| C=N and C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Stretching vibrations of the pyrazole and pyridinone rings. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretching of the carboxylic acid group. |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium | Bending vibration of the O-H group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

Diagram of the ATR-FTIR Experimental Workflow:

Caption: Simplified workflow for ATR-FTIR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Molecular Ion Peaks

The choice of ionization technique will influence the observed molecular ion.

-

Electron Ionization (EI): This hard ionization technique may lead to significant fragmentation, and the molecular ion peak (M⁺˙) at m/z 233 might be weak or absent.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are more likely to yield prominent pseudomolecular ions:

-

Positive Ion Mode: [M+H]⁺ at m/z 234.

-

Negative Ion Mode: [M-H]⁻ at m/z 232.

-

Predicted Fragmentation Pattern

The fragmentation of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid will likely proceed through several key pathways:

-

Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment at m/z 189.

-

Cleavage of the methylene bridge: This can result in fragments corresponding to the pyrazole-methyl-methylene radical cation (m/z 109) and the 2-oxopyridine radical cation (m/z 95), or their protonated forms in ESI.

-

Loss of H₂O: From the carboxylic acid group, resulting in a fragment at m/z 215.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI-QTOF, GC-MS with an EI source).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire mass spectra in both positive and negative ion modes (for ESI).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion or key fragment ions to observe their fragmentation patterns.

-

Diagram of a potential ESI-MS Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid. The outlined NMR, IR, and MS characteristics are based on fundamental principles and data from analogous structures. Researchers can use this guide as a valuable tool for identifying this compound, confirming its synthesis, and as a starting point for more in-depth structural and functional studies. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

Due to the predictive nature of this guide, direct literature references for the experimental data of CAS No. 1263214-74-9 are not available. The principles and typical chemical shift/wavenumber values are based on standard organic chemistry and spectroscopy textbooks and publicly available spectral databases for similar functional groups and molecular scaffolds.

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a Lactate Dehydrogenase Inhibitor

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have led to the development of a wide array of therapeutic agents. Within the realm of oncology, pyrazole-containing molecules have emerged as promising candidates for targeted cancer therapy.[1][3] This guide focuses on the hypothesized mechanism of action of a specific pyrazole derivative, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. While direct experimental data for this particular compound is not extensively available in the public domain, based on the well-established activity of structurally related pyrazole-based compounds, we will explore its potential role as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism.[4][5][6][7] This document will provide a comprehensive overview of the scientific rationale, experimental validation, and potential therapeutic implications of targeting LDH with this class of compounds.

The Central Hypothesis: Inhibition of Lactate Dehydrogenase

Our core hypothesis is that 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid functions as an inhibitor of lactate dehydrogenase (LDH). LDH is a pivotal enzyme in the final step of anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate, with the concomitant conversion of NADH to NAD+.[4][5][8] This process is particularly crucial for cancer cells, which exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[7]

The Role of LDH in Cancer Metabolism: The Warburg Effect

In many cancer types, there is an upregulation of the LDHA gene, which codes for the M subunit of the LDH enzyme.[6] This leads to a predominance of the LDH-5 isoform (composed of four M subunits), which is highly efficient at converting pyruvate to lactate.[4][6] This metabolic shift provides several advantages to cancer cells:

-

Rapid ATP Production: Although less efficient than oxidative phosphorylation, glycolysis provides a rapid source of ATP to meet the high energy demands of proliferating cancer cells.

-

Redox Homeostasis: The regeneration of NAD+ by LDH is essential for maintaining a high glycolytic flux.

-

Biosynthetic Precursors: Glycolytic intermediates can be shunted into various biosynthetic pathways to produce nucleotides, lipids, and amino acids required for cell growth.

-

Acidification of the Tumor Microenvironment: The secretion of lactate leads to an acidic microenvironment, which can promote tumor invasion, metastasis, and immunosuppression.

Given the central role of LDH in sustaining the malignant phenotype, its inhibition presents a compelling therapeutic strategy.[4][5][8]

Molecular Interactions of Pyrazole-Based Inhibitors with LDH

Structure-based drug design has been instrumental in the development of potent and selective pyrazole-based LDH inhibitors.[4] These inhibitors typically bind to the active site of LDH, competing with the natural substrate, pyruvate, and the cofactor, NADH. The pyrazole core, along with its substituents, engages in specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. The carboxylic acid moiety present in 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a common feature in many LDH inhibitors and is often crucial for anchoring the molecule within the active site through interactions with positively charged residues.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is an LDH inhibitor, a series of well-defined experiments are required. The following protocols provide a roadmap for the characterization of its mechanism of action.

Experimental Protocol 1: In Vitro LDH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on LDH enzyme activity.

Methodology:

-

Reagents and Materials:

-

Purified human LDH-A and LDH-B isoforms

-

Pyruvate (substrate)

-

NADH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (test compound)

-

Positive control inhibitor (e.g., a known pyrazole-based LDH inhibitor)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding pyruvate to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the rate of NADH oxidation and, therefore, LDH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Expected Outcome: A potent LDH inhibitor would exhibit a low nanomolar to micromolar IC50 value against the LDH-A isoform.

Experimental Protocol 2: Cell-Based Assay for Lactate Production

Objective: To assess the ability of the compound to inhibit LDH activity within a cellular context.

Methodology:

-

Reagents and Materials:

-

A highly glycolytic cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells or A673 sarcoma cells)[6]

-

Cell culture medium and supplements

-

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

-

Lactate assay kit

-

Cell lysis buffer

-

Protein assay kit

-

-

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 24 hours).

-

Collect the cell culture medium and lyse the cells.

-

Measure the lactate concentration in the culture medium using a lactate assay kit according to the manufacturer's instructions.

-

Determine the total protein concentration in the cell lysates.

-

Normalize the lactate production to the total protein concentration to account for any differences in cell number.

-

Calculate the IC50 value for the inhibition of lactate production.

-

Expected Outcome: An effective cell-active LDH inhibitor would demonstrate a dose-dependent reduction in lactate secretion.

Experimental Protocol 3: Cell Viability and Proliferation Assay

Objective: To evaluate the impact of LDH inhibition on cancer cell growth and survival.

Methodology:

-

Reagents and Materials:

-

Cancer cell line(s) as in Protocol 2

-

Cell culture medium and supplements

-

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

-

Cell viability reagent (e.g., resazurin, MTT, or a commercial kit)

-

-

Procedure:

-

Seed the cells in a 96-well plate.

-

After cell attachment, treat them with a range of concentrations of the test compound.

-

Incubate the cells for a prolonged period (e.g., 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Expected Outcome: Inhibition of LDH is expected to reduce cancer cell proliferation, resulting in a measurable decrease in cell viability.[6]

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the expected quantitative data for a potent and selective LDH-A inhibitor based on the described experimental protocols.

| Assay | Parameter | Hypothetical Value |

| In Vitro LDH-A Inhibition | IC50 | 50 nM |

| In Vitro LDH-B Inhibition | IC50 | >10 µM |

| Cell-Based Lactate Production | IC50 | 200 nM |

| Cell Viability (72h) | GI50 | 500 nM |

Visualizing the Mechanism and Workflow

Signaling Pathway: Glycolysis and the Role of LDH

Caption: The role of LDH in the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.

Experimental Workflow for LDH Inhibitor Characterization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

literature review of substituted pyrazole compounds

An In-Depth Technical Guide to Substituted Pyrazole Compounds: Synthesis, Characterization, and Therapeutic Applications

Introduction: The Privileged Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] First synthesized by Edward Buchner in 1889, the pyrazole nucleus has demonstrated remarkable versatility.[3] Its derivatives are integral to numerous approved drugs, including the anti-inflammatory agent Celecoxib, the cannabinoid receptor antagonist Rimonabant, and various anticancer agents.[4][5] The unique structural and electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of modern synthetic strategies, key characterization techniques, and the extensive therapeutic applications of substituted pyrazole compounds, grounded in recent scientific literature.

The pyrazole ring can exist in different tautomeric forms, which influences its chemical reactivity and biological interactions.[1][2] Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at C3 and C5.[7][8] This inherent reactivity provides a versatile platform for structural modification and the development of diverse compound libraries for biological screening.

Part 1: Strategic Synthesis of Substituted Pyrazoles

The synthesis of the pyrazole core is a well-established field, yet it continues to evolve with the advent of modern catalytic systems and methodologies that offer greater efficiency, regioselectivity, and eco-compatibility.[9][10]

Classical Cyclocondensation Reactions

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[7][11]

-

Knorr Pyrazole Synthesis: This reaction, first reported in 1883, involves the condensation of a β-diketone with a hydrazine.[11][12] The reaction can yield a mixture of regioisomers if both the diketone and the hydrazine are unsymmetrical. The reaction conditions, including solvent and catalyst, can be tuned to favor the formation of a specific isomer.[11]

-

Reaction with α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[7][8]

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This [3+2] cycloaddition is highly efficient and offers a direct route to polysubstituted pyrazoles with excellent regiocontrol.[7]

Modern Synthetic Innovations

Recent advancements have focused on improving the sustainability and efficiency of pyrazole synthesis.

-

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, which incorporates substantial portions of all starting materials.[13] These reactions are highly atom-economical and can be used to generate complex and diverse pyrazole libraries rapidly.[13]

-

Microwave- and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[9][13]

-

Metal-Catalyzed Reactions: Copper- and silver-catalyzed reactions have emerged as facile methods for preparing specific pyrazole derivatives, such as the Cu-catalyzed domino C-N coupling hydroamination reaction or silver-catalyzed synthesis of trifluoromethyl-substituted pyrazoles.[2][3][11]

Caption: Key synthetic routes to the substituted pyrazole core.

Part 2: Therapeutic Landscape of Substituted Pyrazoles

The "privileged" status of the pyrazole scaffold stems from its wide range of biological activities. Pyrazole derivatives have been successfully developed as therapeutic agents for a multitude of diseases.[1][10][14]

Anticancer Activity

Pyrazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[4][10]

-

Kinase Inhibition: Many pyrazole compounds are designed as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and BRAF, which are critical for cancer cell proliferation and survival.[4][15] For instance, a series of pyrazole-based hybrid heteroaromatics showed potent activity against A549 lung cancer cells by effectively binding to CDK2 protein.[4]

-

Antiproliferative Effects: Novel pyrazolyl acylhydrazones and amides have demonstrated significant antiproliferative properties against various tumor cell lines, including HeLa, MCF7, and SKOV3, with micromolar IC50 values.[16]

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Anti-inflammatory and Analgesic Properties

The development of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazoles as anti-inflammatory agents.[5] Research continues to produce novel pyrazole derivatives with potent anti-inflammatory activity, often evaluated using carrageenan-induced paw edema models.[5] Some compounds have shown higher potency than standard drugs like indomethacin.[5] The analgesic, antipyretic, and anti-inflammatory properties of pyrazole derivatives are among their most well-documented therapeutic uses.[8][14]

Antimicrobial and Antiviral Activity

The pyrazole scaffold is also a promising framework for developing agents against infectious diseases.

-

Antibacterial/Antifungal: Numerous pyrazole derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[1] Thiophene-pyrazole hybrids, for example, have been investigated as antimicrobial agents.[2]

-

Antiviral: Certain pyrazole-containing compounds have been tested for their antiviral activity, including against HIV.[14]

CNS Activity: Cannabinoid Receptor Antagonists

Diarylpyrazoles, such as Rimonabant, were developed as potent and selective antagonists for the brain cannabinoid CB1 receptor.[17][18] Structure-activity relationship (SAR) studies have been crucial in this area, identifying key structural requirements for high-affinity binding.[17][19] These studies revealed that potent CB1 antagonism requires specific substituents at the 1, 3, and 5-positions of the pyrazole ring, such as a 2,4-dichlorophenyl group at N1, a carboxamide group at C3, and a para-substituted phenyl ring at C5.[17][18][19]

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrazole core and its substituents is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies provide the causal link between chemical structure and biological activity.

| Target/Activity | Position 1 | Position 3 | Position 4 | Position 5 | Key Insights & References |

| CB1 Antagonism | 2,4-Dichlorophenyl | Piperidinyl carboxamide | Methyl | p-Iodophenyl | Substitution pattern is critical for high affinity and selectivity. The p-iodophenyl group offers potential for SPECT imaging ligands.[17][19] |

| Antiproliferative | Unsubstituted or N-methyl | Acylhydrazone | Varies | Phenylamino | Unsubstituted or N-methyl pyrazoles proved more active than sterically hindered congeners.[16] |

| PI3 Kinase Inhibition | Aryl | Varies | Carbaldehyde | Varies | Pyrazole carbaldehyde derivatives showed potent inhibition of PI3 kinase, with IC50 values in the nanomolar range against breast cancer cells.[4] |

| Anti-inflammatory | 1,5-Diphenyl | Varies | Chalcone-derived heterocycle | (Part of 1,5-diphenyl) | Cyclization of a chalcone at the C4 position significantly influences activity; a 4-methoxyphenyl group was beneficial.[5] |

| Table 1: Summary of Structure-Activity Relationships for Substituted Pyrazoles. |

Part 4: Experimental Protocols and Characterization

The integrity of any drug discovery campaign relies on robust and reproducible experimental methods. The protocols described below represent a self-validating system for the synthesis and confirmation of a representative substituted pyrazole.

Synthesis Workflow

Caption: General experimental workflow for pyrazole synthesis and evaluation.

Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol describes the synthesis via cyclocondensation of 1,3-diphenyl-1,3-propanedione (a β-diketone) with phenylhydrazine.

Materials & Reagents:

-

1,3-Diphenyl-1,3-propanedione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (reaction solvent)

-

Ethyl Acetate (extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 1,3-diphenyl-1,3-propanedione (e.g., 2.24 g, 10 mmol).

-

Solubilization: Add ethanol (40 mL) and stir until the solid is fully dissolved.

-

Reagent Addition: Add phenylhydrazine (e.g., 1.19 g, 11 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. The causality for heating is to provide the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

-

Monitoring: Monitor the reaction progress by TLC, eluting with a 4:1 hexanes:ethyl acetate mixture. The disappearance of the starting diketone spot indicates reaction completion.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst, and then with brine (1 x 30 mL) to remove residual water.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to afford pure 1,3,5-triphenyl-1H-pyrazole as a white crystalline solid.

Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

-

¹H NMR: Confirms the proton environment. Expect to see aromatic multiplets for the phenyl rings and a characteristic singlet for the C4-proton of the pyrazole ring.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing validation of the molecular formula.

-

Infrared (IR) Spectroscopy: Can identify key functional groups, although in this specific molecule, C=C and C-N stretches in the aromatic region will be prominent.

Conclusion and Future Directions

Substituted pyrazoles are undeniably a "privileged scaffold" in the landscape of drug discovery, with a rich history and an even more promising future.[1][2] The continued development of novel synthetic methods, particularly those emphasizing efficiency and green chemistry principles like MCRs, will undoubtedly accelerate the discovery of new pyrazole-based therapeutic agents.[10][13] Future research will likely focus on exploring new biological targets, developing pyrazoles for emerging therapeutic areas like neurodegenerative diseases, and applying computational methods to design derivatives with enhanced selectivity and optimized ADME (absorption, distribution, metabolism, and excretion) properties. The versatility and proven track record of the pyrazole nucleus ensure it will remain a focal point of medicinal chemistry research for years to come.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). vertexaisearch.cloud.google.com.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (n.d.).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). vertexaisearch.cloud.google.com.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). OUCI.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). vertexaisearch.cloud.google.com.